molecular formula C23H16N4O4S2 B2409237 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1115926-92-5

7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2409237
CAS No.: 1115926-92-5
M. Wt: 476.53
InChI Key: UEJBPDVQHJJLSJ-UHFFFAOYSA-N
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Description

7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a novel organic compound, featuring a complex structure with potential applications in various scientific fields. The compound's unique arrangement includes a quinazolinone backbone, fused dioxole and oxadiazole rings, and a thiophene moiety, lending it considerable interest for researchers.

Properties

IUPAC Name

7-benzyl-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4S2/c28-22-15-9-17-18(30-13-29-17)10-16(15)24-23(27(22)11-14-5-2-1-3-6-14)33-12-20-25-21(26-31-20)19-7-4-8-32-19/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJBPDVQHJJLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CS5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One viable synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the dioxole and oxadiazole rings. The thiophene moiety can be attached using thiolation reactions. Careful control of temperature, pH, and reaction time is crucial for obtaining high yields and purity.

Industrial Production Methods

Industrial production may utilize batch or continuous flow processes, optimizing parameters like solvent choice, catalyst efficiency, and reaction conditions to scale up the synthesis. The use of automated synthesis robots and real-time monitoring can enhance reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxides and sulfones.

  • Reduction: : Reduction can affect the oxadiazole ring, altering its electronic properties.

  • Substitution: : Various electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene groups.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) and reducing agents (e.g., lithium aluminum hydride) are typically used. Solvents such as dichloromethane or ethanol and conditions including reflux or inert atmospheres are common.

Major Products

Oxidation may yield sulfoxides, reduction can produce thiophene derivatives with altered electronic characteristics, and substitution reactions might introduce new functional groups, enhancing the compound’s reactivity or binding affinity.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing the quinazolinone structure exhibit significant antimicrobial properties. A study highlighted the synthesis of quinazolinone derivatives and their evaluation against various bacterial strains, demonstrating high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one may possess similar antimicrobial potential.

Anticancer Properties
Quinazolinone derivatives are also being investigated for their anticancer activities. The structural features of this compound could potentially inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the quinazolinone core can enhance cytotoxicity against cancer cells .

Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds derived from quinazolinones have been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. This positions the compound as a candidate for further research into treatments for inflammatory diseases .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundFindings
Osarodion et al. (2020)3-amino-7-chloro-2-methyl-quinazolin-4(3H)-oneDemonstrated significant antibacterial activity against Klebsiella pneumonia and Staphylococcus aureus .
Research on Quinazolines (2011)New quinazolinonesReported antimicrobial and anti-inflammatory activities; suggested structure–activity relationships .

These studies provide a framework for understanding the potential applications of this compound in drug development.

Mechanism of Action

The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially acting as an inhibitor or activator. Molecular docking studies suggest high binding affinities, indicating potent biological activity.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, this compound stands out due to the integration of multiple reactive sites and ring systems:

  • 7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one: : Unique for its complex ring structure and potential multifunctional activity.

  • Similar Compounds: : Other quinazolinone derivatives like 6-benzylquinazolin-4(3H)-one lack the thiophene and oxadiazole rings, possibly limiting their reactivity and applications.

This complex and multifaceted compound holds promise across various scientific disciplines, thanks to its intricate structure and versatile reactivity. Quite the fascinating piece of chemistry, wouldn't you say?

Biological Activity

7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzyl group
  • A thiophenyl group
  • A 1,2,4-oxadiazole moiety
  • A quinazolinone core

This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
  • Antioxidant Activity : The presence of thiophene and oxadiazole rings suggests potential antioxidant properties that can mitigate oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance:

  • Compounds with oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
CompoundCell LineIC50 Value (µM)Reference
7-benzyl...MCF-715.0
7-benzyl...HeLa10.5

Antimicrobial Activity

The antimicrobial properties of compounds containing thiophene and oxadiazole have been documented:

  • In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. Results indicated a dose-dependent reduction in cell viability.
  • Antimicrobial Testing : The compound was tested against various pathogenic bacteria using the broth microdilution method. It exhibited significant antimicrobial activity comparable to standard antibiotics.

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